Grandisin
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Overview
Description
Grandisin is a tetrahydrofuran neolignan, a type of natural product derived from plants. It is primarily isolated from species of the Piper genus, such as Piper solmsianum and Piper tectoniifolium . This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, antiangiogenic, and chemoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Grandisin can be synthesized through various chemical routes. One common method involves the oxidative coupling of phenylpropanoids, which are derived from the shikimic acid pathway . The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. For instance, Piper tectoniifolium has been identified as a promising natural source, with leaf extracts containing up to 52.78% this compound . High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and ultraviolet (UV) methods are employed to isolate and purify this compound with high precision and recovery rates .
Chemical Reactions Analysis
Types of Reactions: Grandisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly on its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Grandisin serves as a valuable intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Grandisin is part of a broader family of neolignans, which includes compounds such as veraguensin and machilin G . Compared to these similar compounds, this compound stands out due to its higher potency in inducing cytotoxic and antiangiogenic effects . The structural differences, particularly the presence of methoxy and methylenedioxy groups, contribute to its unique biological activities .
Comparison with Similar Compounds
- Veraguensin
- Machilin G
- Podophyllotoxin (another well-known lignan with antitumor properties)
Properties
Molecular Formula |
C24H32O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane |
InChI |
InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m1/s1 |
InChI Key |
ZPINJJOPURFFNV-LPINMEDASA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
Synonyms |
grandisin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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